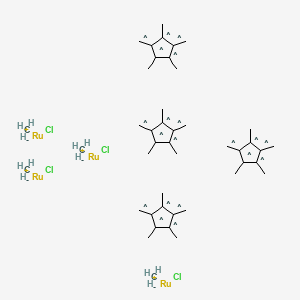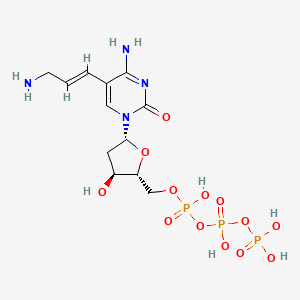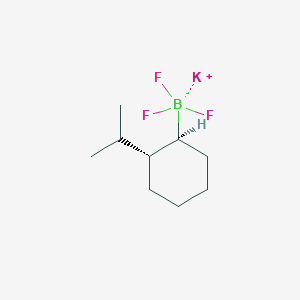
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate is a synthetic organic compound belonging to the xanthylium dye family. It is known for its vibrant coloration and is used in various applications, including as a fluorescent dye in biological research and as a coloring agent in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate typically involves the cyclocondensation of 2-hydroxy-4-(N,N-diethylamino)-(2-carboxy)benzophenone with cyclohexanone in the presence of concentrated sulfuric acid . This reaction forms the xanthylium core structure, which is then further reacted with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the xanthylium core, potentially leading to the formation of reduced xanthylium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the diethylamino groups.
Reduction: Reduced xanthylium derivatives.
Substitution: Various substituted xanthylium compounds depending on the electrophile used.
Scientific Research Applications
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent dye in biological imaging, allowing researchers to visualize cellular structures and processes. In chemistry, it is used as a probe to study reaction mechanisms and molecular interactions. Additionally, its vibrant coloration makes it useful in industrial applications such as textile dyeing and ink production .
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for the visualization of these structures in biological research.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthylium dye with similar fluorescent properties but different substituents.
Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.
Nile Red: A lipophilic dye used for staining intracellular lipid droplets.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium perchlorate is unique due to its specific substituents, which confer distinct fluorescent properties and reactivity. Its carboxyphenyl group allows for specific interactions with biological molecules, making it particularly useful in targeted imaging applications .
Properties
CAS No. |
23857-51-4 |
|---|---|
Molecular Formula |
C28H31ClN2O7 |
Molecular Weight |
543.0 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C28H30N2O3.ClHO4/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;2-1(3,4)5/h9-18H,5-8H2,1-4H3;(H,2,3,4,5) |
InChI Key |
GZFMWASBMSLFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)


![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)








